2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-fluorophenyl)acetamide
Description
This compound belongs to the thieno[3,2-d]pyrimidin-4-one class, characterized by a fused thiophene-pyrimidine core. The structure includes a 3,5-dimethylphenyl substituent at the 3-position of the pyrimidine ring and a 2-fluorophenylacetamide group linked via a sulfanyl bridge. The dimethylphenyl group enhances lipophilicity, while the fluorine atom on the acetamide moiety may improve metabolic stability .
Properties
IUPAC Name |
2-[3-(3,5-dimethylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(2-fluorophenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18FN3O2S2/c1-13-9-14(2)11-15(10-13)26-21(28)20-18(7-8-29-20)25-22(26)30-12-19(27)24-17-6-4-3-5-16(17)23/h3-11H,12H2,1-2H3,(H,24,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APKKEFZJYIPTGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C(=O)C3=C(C=CS3)N=C2SCC(=O)NC4=CC=CC=C4F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18FN3O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-fluorophenyl)acetamide represents a class of thienopyrimidine derivatives with potential biological activities. This article discusses the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 510.7 g/mol. The structure features a thieno[3,2-d]pyrimidine core with various substituents that may influence its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C23H18N4O2S |
| Molecular Weight | 510.7 g/mol |
| IUPAC Name | N-(2-fluorophenyl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide |
| InChI Key | JIMTXNNPUWNTMW-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in biological systems. The thienyl and pyrimidinyl groups may modulate enzyme activities or receptor interactions, influencing various cellular pathways.
- Enzyme Inhibition : The compound has shown potential in inhibiting key enzymes involved in cancer cell proliferation.
- Antioxidant Activity : Preliminary studies suggest that it may exhibit antioxidant properties, which can be beneficial in reducing oxidative stress in cells.
- Antimicrobial Properties : Some derivatives have demonstrated efficacy against various microbial strains, indicating potential as an antimicrobial agent.
Case Studies and Research Findings
Recent studies have explored the biological implications of this compound:
- Anticancer Activity : A study by Fayad et al. (2019) identified this compound as part of a drug library screening for anticancer properties. It was found to inhibit tumor growth in multicellular spheroids, suggesting its potential as an anticancer therapeutic agent .
- Fungicidal Activity : Research has indicated that similar thienopyrimidine compounds exhibit fungicidal properties against phytopathogenic fungi, suggesting that this compound may also possess similar activity .
Comparative Analysis with Similar Compounds
Comparative studies with structurally similar compounds have been conducted to assess relative biological activities:
| Compound Name | Structure Similarities | Biological Activity |
|---|---|---|
| Compound A | Thienyl and Pyrimidinyl groups | Anticancer |
| Compound B | Sulfanyl group | Antimicrobial |
| Compound C | Fluorophenyl substitution | Antioxidant |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogues differ in substituents on the pyrimidine ring and the acetamide aryl group. These variations influence physicochemical properties, binding interactions, and bioactivity. Below is a comparative analysis of four derivatives:
Key Observations
In contrast, the difluorophenyl () and chlorophenyl () groups are electron-withdrawing, which may alter charge distribution and hydrogen-bonding capacity . The 2-fluorophenylacetamide in the target compound balances lipophilicity and polarity, whereas the trifluoromethyl group in ’s derivative introduces strong electron-withdrawing effects, possibly affecting metabolic stability .
Synthetic Routes: describes coupling reactions using diazonium salts to synthesize arylhydrazone derivatives.
The target compound’s intermediate molecular weight (439.48 g/mol) may offer a balance between bioavailability and membrane permeability . Melting points vary significantly; ’s dichlorophenyl derivative melts at 230°C, suggesting high crystallinity due to halogen interactions .
Spectral Data Trends :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
